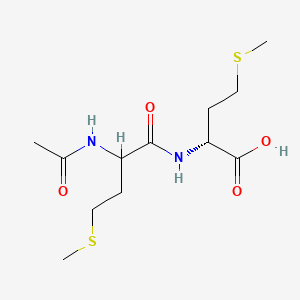
Ac-DL-Met-D-Met-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-DL-Met-D-Met-OH, also known as N-acetyl-DL-methionine, is a derivative of the amino acid methionine. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the methionine molecule. Methionine is an essential amino acid that plays a crucial role in various biological processes, including protein synthesis and metabolism. The acetylation of methionine enhances its stability and solubility, making it a valuable compound for various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-Met-D-Met-OH typically involves the acetylation of DL-methionine. One common method is the reaction of DL-methionine with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective acetylation of the amino group .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through enzymatic resolution techniques. For example, the use of protease-catalyzed hydrolysis with mild base as the pH control reagent has been shown to produce N-acetyl-DL-methionine with high enantiomeric excess . This method is advantageous due to its high selectivity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ac-DL-Met-D-Met-OH undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine moiety can be oxidized to form methionine sulfoxide or methionine sulfone.
Reduction: The acetyl group can be reduced to yield the corresponding amine.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the sulfur atom.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the acetyl group.
Substitution: Various nucleophiles can be used to substitute the acetyl group, depending on the desired product
Major Products Formed
Scientific Research Applications
Ac-DL-Met-D-Met-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Serves as a precursor for the synthesis of various biomolecules and as a tool for studying protein structure and function.
Medicine: Investigated for its potential therapeutic effects, including its role in protecting against oxidative stress and its use as an otoprotective agent to prevent hearing loss
Industry: Utilized in the production of animal feed supplements to improve growth performance and carcass traits in livestock.
Mechanism of Action
The mechanism of action of Ac-DL-Met-D-Met-OH involves its interaction with various molecular targets and pathways:
Oxidative Stress Protection: this compound can attenuate oxidative stress by scavenging reactive oxygen species and enhancing the activity of antioxidant enzymes.
Otoprotective Effects: The compound has been shown to protect sensory cells in the inner ear from damage caused by noise or ototoxic drugs.
Metabolic Pathways: this compound is involved in the methionine cycle, where it can be converted to S-adenosylmethionine, a key methyl donor in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
DL-Methionine: The non-acetylated form of methionine.
N-acetyl-L-methionine: The L-isomer of N-acetyl-DL-methionine.
Methionine sulfoxide: An oxidized form of methionine.
Methionine sulfone: A further oxidized form of methionine sulfoxide .
Uniqueness
Ac-DL-Met-D-Met-OH is unique due to its acetylation, which enhances its stability and solubility compared to DL-methionine. This modification also imparts distinct biological activities, such as its otoprotective effects and its role in protecting against oxidative stress .
Properties
Molecular Formula |
C12H22N2O4S2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(2R)-2-[(2-acetamido-4-methylsulfanylbutanoyl)amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C12H22N2O4S2/c1-8(15)13-9(4-6-19-2)11(16)14-10(12(17)18)5-7-20-3/h9-10H,4-7H2,1-3H3,(H,13,15)(H,14,16)(H,17,18)/t9?,10-/m1/s1 |
InChI Key |
VIVKXFPMQBCQAC-QVDQXJPCSA-N |
Isomeric SMILES |
CC(=O)NC(CCSC)C(=O)N[C@H](CCSC)C(=O)O |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















